molecular formula C25H24N4O3 B2636405 5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921781-33-1

5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2636405
CAS No.: 921781-33-1
M. Wt: 428.492
InChI Key: YIWLCYBXVKKNOS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 5-allyl substituent: A C₃H₅ group that enhances hydrophobicity and may influence conformational flexibility.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-3-15-28-16-21(24(30)26-14-13-18-9-11-20(32-2)12-10-18)23-22(17-28)25(31)29(27-23)19-7-5-4-6-8-19/h3-12,16-17H,1,13-15H2,2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWLCYBXVKKNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of 5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process includes the formation of the pyrazolo-pyridine framework followed by the introduction of the allyl and methoxyphenethyl groups.

Anticancer Activity

Research indicates that compounds similar to 5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cancer cell proliferation.

CompoundCell LineIC50 (µM)
5aMCF722.5 ± 7.2
6HeLa107.8 ± 10.1
7A54974.4 ± 13.6

This table summarizes findings from studies where modifications in the structure led to varying degrees of anticancer activity, suggesting that structural optimization is key to enhancing potency .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar pyrazolo[4,3-c]pyridine derivatives have demonstrated significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM for certain derivatives .

The proposed mechanisms for the biological activity of this compound include:

  • Topoisomerase Inhibition : Some derivatives act as topoisomerase II poisons, disrupting DNA replication and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways.

Molecular docking studies indicate strong binding interactions with target proteins, which could explain the observed biological effects .

Case Studies

Several case studies have illustrated the efficacy of pyrazolo[4,3-c]pyridine derivatives:

  • Case Study 1 : A study on a related compound showed a significant reduction in tumor size in xenograft models when treated with doses correlating with the IC50 values obtained in vitro.
  • Case Study 2 : Another study highlighted the antimicrobial efficacy against resistant strains of bacteria, showcasing the potential for development into therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to pyrazolo[4,3-c]pyridine derivatives with variations in the 5-position substituent and 7-position functional groups. Key distinctions include:

Table 1: Structural and Physicochemical Comparison

Compound Name 5-Substituent 7-Functional Group Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Data/Notes
Target Compound: 5-allyl-N-(4-methoxyphenethyl)-... Allyl (C₃H₅) Carboxamide (4-methoxyphenethyl) C₂₅H₂₄N₄O₃* 452.5 N/A N/A Hypothesized higher solubility due to methoxy group
Ethyl 5-(4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7b) 4-Methylphenyl Ethyl ester C₂₃H₂₁N₃O₃ 373.4 50 233–235 IR: 1730 cm⁻¹ (ester C=O)
Ethyl 5-(4-nitrophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9d) 4-Nitrophenylamino Ethyl ester C₂₁H₁₉N₅O₅ 429.4 25 255–258 Low yield due to electron-withdrawing nitro group
5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Benzyl Carboxamide (cycloheptyl) C₂₉H₃₁N₄O₂ 485.6 N/A N/A Increased steric bulk from benzyl/cycloheptyl
N-(2-Methoxyethyl)-5-propyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Propyl Carboxamide (2-methoxyethyl) C₁₉H₂₂N₄O₃ 354.4 N/A N/A Compact substituents enhance solubility

Substituent Effects on Physicochemical Properties

  • Aryl/Heteroaryl (7b, 9d): Electron-donating groups (e.g., 4-methylphenyl in 7b) improve synthetic yields (50% vs. 25% for 9d) . Electron-withdrawing groups (e.g., nitro in 9d) reduce yields but increase melting points (255–258°C) due to stronger intermolecular forces .
  • 7-Position :
    • Carboxamide vs. Ester : Carboxamides (Target, ) exhibit higher polarity and hydrogen-bonding capacity than esters (7b, 9d), influencing solubility and biological target interactions.

Analytical Data Trends

  • IR Spectroscopy : Esters (e.g., 7b) show strong C=O stretches at ~1730 cm⁻¹, while carboxamides (Target) would exhibit amide C=O near 1650–1680 cm⁻¹ and N-H stretches ~3300 cm⁻¹ .
  • Melting Points : Carboxamides with bulky groups (e.g., benzyl in ) may have higher melting points than the Target due to crystalline packing efficiency.

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